molecular formula C18H19NO3S B214474 3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B214474
M. Wt: 329.4 g/mol
InChI Key: QKIHKJJXJMWRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thienyl group, and an indolone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of a thienyl ketone with an indolone derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as potassium t-butoxide and may require microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thienyl and indolone moieties allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-propylindol-2-one

InChI

InChI=1S/C18H19NO3S/c1-3-10-19-14-7-5-4-6-13(14)18(22,17(19)21)11-15(20)16-9-8-12(2)23-16/h4-9,22H,3,10-11H2,1-2H3

InChI Key

QKIHKJJXJMWRJY-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)C)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)C)O

Origin of Product

United States

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